7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
“7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one” is also known as “7-Benzyloxy-4-trifluoromethylcoumarin” (BFC) and has the molecular formula C17H11F3O3 . It is primarily metabolized by cytochrome P450 isozymes CYP1A2 and CYP3A4 .
Molecular Structure Analysis
The molecular weight of “this compound” is 320.26 Da, and its monoisotopic mass is 320.066040 Da .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not detailed in the retrieved papers.
Mechanism of Action
Target of Action
The primary targets of 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one are the cytochrome P450 isozymes, specifically CYP1A2 and CYP3A4 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, contributing to the detoxification and elimination processes in the body .
Mode of Action
This compound interacts with its targets, the CYP1A2 and CYP3A4 enzymes, through a process known as O-dealkylation . This interaction results in the metabolism of the compound to 7-hydroxy-4-trifluoromethylcoumarin (HFC) .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its metabolism by the CYP1A2 and CYP3A4 enzymes . The compound’s bioavailability is influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its metabolism to HFC . The formation of HFC can be used to quantify the activity of the CYP1A2 and CYP3A4 enzymes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances that can inhibit or induce the CYP1A2 and CYP3A4 enzymes may affect the compound’s metabolism and, consequently, its action . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one interacts with the enzymes CYP1A2 and CYP3A4 . Upon enzymatic cleavage by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released . The fluorescence of HFC can be used to quantify the activity of CYP1A2 and CYP3A4 .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for CYP1A2 and CYP3A4 . The activity of these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism by CYP1A2 and CYP3A4 . These enzymes cleave the compound to release HFC, which can then be detected by its fluorescence .
Metabolic Pathways
This compound is involved in the metabolic pathways of CYP1A2 and CYP3A4 . These enzymes metabolize the compound, which can influence metabolic flux and metabolite levels .
Properties
IUPAC Name |
3-phenoxy-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O4/c24-23(25,26)22-21(29-16-9-5-2-6-10-16)20(27)18-12-11-17(13-19(18)30-22)28-14-15-7-3-1-4-8-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPWKECQLWRBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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